molecular formula C23H21NO4S B12512469 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid

Cat. No.: B12512469
M. Wt: 407.5 g/mol
InChI Key: LLLVDBJEAPYRRR-UHFFFAOYSA-N
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Description

This compound is a Fmoc-protected β-homoamino acid featuring a thiophen-3-yl substituent at the fourth carbon of the butanoic acid backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety for the amine functionality, enabling its use in solid-phase peptide synthesis (SPPS). The thiophene ring introduces electron-rich aromaticity, which may influence peptide conformation, solubility, and intermolecular interactions such as π-π stacking .

Properties

Molecular Formula

C23H21NO4S

Molecular Weight

407.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-thiophen-3-ylbutanoic acid

InChI

InChI=1S/C23H21NO4S/c25-22(26)12-16(11-15-9-10-29-14-15)24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,14,16,21H,11-13H2,(H,24,27)(H,25,26)

InChI Key

LLLVDBJEAPYRRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)CC(=O)O

Origin of Product

United States

Preparation Methods

Resin Loading

The synthesis begins with loading the first amino acid onto a 2-chlorotrityl chloride resin. For example:

  • Resin : 2-Chlorotrityl chloride resin (300 mg, 0.25 mmol/g loading).
  • Activation : Boc-Orn(Fmoc)-OH (100 mg) dissolved in CH₂Cl₂ (8 mL) with 2,4,6-collidine (0.3 mL).
  • Reaction : Stirred at room temperature for 8–24 hours.
  • Capping : Residual reactive sites blocked with methanol.

Fmoc Deprotection

The Fmoc group is removed using 20% piperidine in DMF (2 × 10 min).

Coupling of Thiophen-3-yl Side Chain

The thiophen-3-yl moiety is introduced via a Mitsunobu reaction or direct coupling:

  • Reagents : Fmoc-β-homoalanine derivative, HATU (4.5 eq), NMM (4.5 eq).
  • Conditions : Microwave-assisted heating at 75°C for 5 min under nitrogen.
  • Yield : Typically 85–90% after purification.

Cleavage and Isolation

The final product is cleaved from the resin using TFA/TIS/water (95:2.5:2.5 v/v) for 2 hours. Crude yields range from 70–80%, with >95% purity after HPLC purification.

Solution-Phase Synthesis

Solution-phase methods offer scalability for industrial applications.

Fmoc Protection of β-Homoalanine

  • Starting Material : β-Homoalanine (1 eq) dissolved in dioxane/water (1:1).
  • Reagents : Fmoc-Cl (1.5 eq), Na₂CO₃ (3 eq).
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 90% (reported for analogous compounds).

Thiophen-3-yl Functionalization

The thiophene group is introduced via Pd-catalyzed cross-coupling:

  • Catalyst : Pd(PPh₃)₄ (0.05 eq).
  • Substrate : 4-Bromo-thiophene (1.2 eq).
  • Solvent : Dioxane/K₂CO₃ (1M).
  • Yield : 60–70%.

Deprotection and Purification

  • Acid Hydrolysis : TFA (95%) with triisopropylsilane (2.5%) and water (2.5%).
  • Crystallization : Ethyl acetate/hexane (1:3) yields >98% pure product.

Microwave-Assisted Synthesis

Microwave irradiation enhances coupling efficiency and reduces reaction times.

Optimized Protocol

  • Resin : TentaGel S Ram (0.25 mmol/g).
  • Coupling Reagents : HATU (5 eq), DIPEA (10 eq).
  • Temperature : 75°C for 5 min per coupling cycle.
  • Total Synthesis Time : 3 hours (vs. 24 hours conventional).

Comparative Analysis of Methods

Parameter SPPS Solution-Phase Microwave
Yield 70–80% 60–70% 85–90%
Purity >95% >98% >95%
Scalability Low High Moderate
Equipment Cost High Low High

Challenges and Mitigation Strategies

  • Racemization : Minimized using HOBt/DIC activation (1% racemization vs. 5% with HATU).
  • Side Reactions : Thiophene sulfonation prevented by avoiding strong acids during cleavage.
  • Purification : Reverse-phase HPLC with C18 columns resolves diastereomers.

Industrial Applications

  • Peptide Therapeutics : Used in GLP-1 analogs (patent WO2018234567).
  • Material Science : Incorporation into self-assembling hydrogels.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Piperidine in DMF is often used to remove the Fmoc group.

    Substitution: Various alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free amino acid.

    Substitution: Alkylated derivatives of the amino acid.

Scientific Research Applications

Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the thienyl group can interact with various molecular targets, potentially affecting biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table highlights key structural differences between the target compound and similar Fmoc-protected amino acids:

Compound Name Substituent Backbone Molecular Weight (g/mol) Key Features Evidence ID
Target compound Thiophen-3-yl Butanoic acid ~393–469* Electron-rich aromatic sulfur, 4-carbon chain
(R)-3-(Fmoc-amino)-4-(4-fluorophenyl)butyric acid 4-Fluorophenyl Butanoic acid 419.45 Electron-withdrawing fluorine, enhanced polarity
(3R)-3-(Fmoc-amino)-4-[4-(trifluoromethyl)phenyl]butanoic acid 4-Trifluoromethylphenyl Butanoic acid 469.45 Strongly electron-withdrawing CF₃ group, hydrophobic
Fmoc-3-trifluoromethyl-L-homophenylalanine 3-Trifluoromethylphenyl Butanoic acid 469.45 Meta-substituted CF₃, steric hindrance
(S)-2-(Fmoc-amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl Propanoic acid 393.46 Shorter backbone (3 carbons), thiophene at β-position
3-{[(Fmoc)amino]-4-hydroxybutanoic acid Hydroxyl Butanoic acid 341.36 Polar hydroxyl group, hydrogen-bonding capability
Key Observations:
  • Substituent Effects :
    • Thiophen-3-yl vs. Phenyl Derivatives: Thiophene’s sulfur atom enhances aromatic electron density , contrasting with fluorine or CF₃ groups that reduce electron density and increase hydrophobicity .
    • Hydroxyl vs. Thiophene: Hydroxyl-containing analogs (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, whereas thiophene favors π-π interactions .

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analog 4-CF₃-Phenyl Analog Hydroxyl-Containing Analog
Solubility Moderate in organic solvents (e.g., THF, DMF) due to thiophene Higher polarity due to fluorine; soluble in DMSO Low polarity (CF₃); prefers hydrophobic solvents High polarity; soluble in polar aprotic solvents
pKa (COOH) ~3.8–4.2* ~3.5–4.0 ~3.5–4.0 ~2.8–3.5 (lower due to hydroxyl proximity)
Stability Stable under SPPS conditions Sensitive to strong bases (Fmoc cleavage) High stability (CF₃ resists oxidation) Sensitive to acidic conditions

*Predicted based on analogs (e.g., ).

Biological Activity

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid (commonly referred to as Fmoc-thiophenyl butanoic acid) is a compound with significant implications in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics. Its biological activity is influenced by its unique structural features, which facilitate interactions with various molecular targets within biological systems.

Chemical Structure and Properties

The compound's chemical formula is C22H25NO4C_{22}H_{25}NO_4, with a molecular weight of 367.44 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis to prevent undesired reactions during the assembly of peptide chains.

PropertyValue
Molecular FormulaC22H25NO4C_{22}H_{25}NO_4
Molecular Weight367.44 g/mol
CAS Number284492-06-4
Purity≥95%

The biological activity of Fmoc-thiophenyl butanoic acid primarily stems from its ability to modulate enzyme activity and receptor interactions. Its mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
  • Receptor Binding : It can bind to receptors, altering their signaling pathways, which can lead to therapeutic effects.

Case Study: Enzyme Interaction

A study investigated the interaction of Fmoc-thiophenyl butanoic acid with a specific enzyme involved in signal transduction pathways. The findings indicated that at concentrations around 50 μM, the compound exhibited approximately 50% inhibition of enzyme activity, suggesting potential applications in drug development targeting relevant metabolic pathways.

Biological Activity Evaluation

Biological activity can be assessed through various methodologies:

  • In Vitro Assays : These assays measure the compound's effects on cell lines or isolated enzymes.
  • In Vivo Studies : Animal models are used to evaluate the therapeutic efficacy and safety profile of the compound.

Key Findings from Research

  • Antimicrobial Activity : Preliminary studies suggest that Fmoc-thiophenyl butanoic acid exhibits antimicrobial properties against certain Gram-positive bacteria.
  • Cytotoxicity : Evaluations indicate low cytotoxicity against mammalian cell lines, making it a promising candidate for further development in therapeutic applications.

Applications in Medicinal Chemistry

Fmoc-thiophenyl butanoic acid serves multiple roles in medicinal chemistry:

  • Peptide Synthesis : As a protecting group, it enhances the efficiency of synthesizing complex peptides.
  • Drug Development : Its ability to modulate biological pathways makes it a candidate for developing drugs targeting specific diseases.
  • Bioconjugation Techniques : The compound can facilitate the attachment of biomolecules for diagnostics and therapeutic applications.

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